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Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
(Chloromethyl)benzyl alcohol (CAS No: 16473-35-1), a key intermediate in pharmaceutical
and organic synthesis. The document is intended for researchers, scientists, and professionals
in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental
protocols, and a logical workflow for analysis.

Chemical Structure and Properties

o |[UPAC Name: [4-(Chloromethyl)phenyl]methanol

Molecular Formula: CsHoCIO[1][2][3]

Molecular Weight: 156.61 g/mol [1][2][3]

Appearance: White, wooly solid[4]

Melting Point: 58-60 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the 'H and 3C NMR spectral data for 4-(Chloromethyl)benzyl alcohol.
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'H NMR Spectral Data

The proton NMR spectrum of 4-(Chloromethyl)benzyl alcohol provides information about the
chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.35 d 2H Aromatic (Ha)
7.25 d 2H Aromatic (Hb)
4.55 S 2H -CH2ClI
4.45 s 2H -CH20H

Solvent: CDCl3

13C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (8) ppm Assignment

140.5 C-OH (quaternary)
137.0 C-CH2CI (quaternary)
128.8 Aromatic CH

127.5 Aromatic CH

64.7 -CH20H

45.9 -CHzCl

Solvent: CDCIz

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm~?)

Vibration Type

Functional Group

3600-3200 O-H stretch (broad) Alcohol
3100-3000 C-H stretch Aromatic
2960-2850 C-H stretch Aliphatic (-CH2)
1610, 1500, 1450 C=C stretch Aromatic ring
1250-1000 C-O stretch Primary alcohol
800-600 C-Cl stretch Alkyl halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

miz lon Relative Intensity
158/156 [M]* Low

121 [M-CI]* Moderate

107 [M-CH20H]* High

103 [C7H70]* Base Peak

77 [CeHs]* High

lonization Method: Electron lonization (EI)

The molecular ion peak appears as a doublet at m/z 156 and 158, which is characteristic of a

compound containing one chlorine atom due to the natural isotopic abundance of 3°Cl and 37ClI.

Experimental Protocols
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-(Chloromethyl)benzyl alcohol in approximately
0.6-0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a frequency of 300 MHz or higher. For 13C NMR,
proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of 4-
(Chloromethyl)benzyl alcohol with dry potassium bromide and pressing it into a thin,
transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement,
place a small amount of the solid sample directly on the ATR crystal.

» Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder or clean ATR crystal
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection of a dilute solution in a suitable solvent
(e.g., methanol or dichloromethane) if coupled with a gas chromatograph (GC-MS).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

e Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole) and record the
mass-to-charge ratio (m/z) and relative abundance of each ion.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
(Chloromethyl)benzyl alcohol.
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Workflow for Spectroscopic Analysis of 4-(Chloromethyl)benzyl alcohol

Sample Preparation

G-(Chloromethyl)benzyl alcohoD
Dissolve in CDCI3 Prepare KBr pellet Dissolve in solvent
with TMS or use ATR or use direct probe

Data Acqwsmon
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I_I

Combine all spectral data
to confirm the structure of
4-(Chloromethyl)benzyl alcohol

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-(Chloromethyl)benzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. calpaclab.com [calpaclab.com]

e 2. 4-(Chloromethyl)benzyl alcohol 99 16473-35-1 [sigmaaldrich.com]
e 3. scbt.com [scbt.com]

e 4. alkalisci.com [alkalisci.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Chloromethyl)benzyl
alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106637#spectral-data-for-4-chloromethyl-benzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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